molecular formula C25H27N9O2S2 B10921213 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B10921213
M. Wt: 549.7 g/mol
InChI Key: MXXYVFSGUUCWEJ-UHFFFAOYSA-N
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Description

2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

The synthesis of 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves several steps, including the formation of the pyrazolo[3,4-b]pyridine and triazole rings, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The heterocyclic rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:

    Pyrazolo[3,4-b]pyridines: Known for their biological activity and potential as pharmaceutical agents.

    Triazoles: Widely used in medicinal chemistry for their stability and ability to interact with biological targets.

    Thienopyrimidines: Studied for their potential as anticancer agents and enzyme inhibitors.

Properties

Molecular Formula

C25H27N9O2S2

Molecular Weight

549.7 g/mol

IUPAC Name

2-[[5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C25H27N9O2S2/c1-6-33-21(16-10-18(15-7-8-15)27-22-20(16)13(3)30-32(22)5)28-29-25(33)37-11-19(35)31-34-14(4)26-23-17(24(34)36)9-12(2)38-23/h9-10,15H,6-8,11H2,1-5H3,(H,31,35)

InChI Key

MXXYVFSGUUCWEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C)C4=CC(=NC5=C4C(=NN5C)C)C6CC6

Origin of Product

United States

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